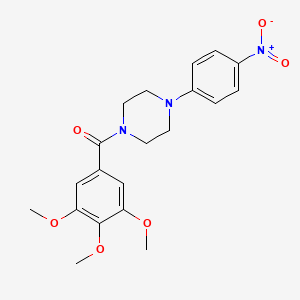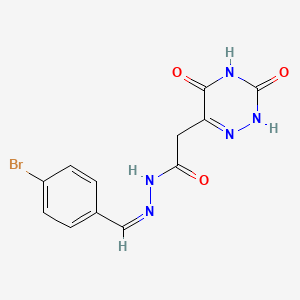
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as NTRP, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to inhibit the activity of the NF-κB pathway, which is known to play a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, one limitation of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One potential area of research is the development of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-based therapies for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the potential use of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine as an anti-cancer agent. Further studies are also needed to better understand the mechanism of action of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and its potential side effects.
Synthesemethoden
The synthesis of 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 1-(4-nitrophenyl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 1-(4-nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been investigated for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-27-17-12-14(13-18(28-2)19(17)29-3)20(24)22-10-8-21(9-11-22)15-4-6-16(7-5-15)23(25)26/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDFBYHUXLJSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912786.png)
![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5912794.png)



![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)

![N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide](/img/structure/B5912822.png)

![7-hydroxy-3-(3-methylphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912851.png)


![7-hydroxy-3-(4-methoxyphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5912881.png)